
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
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Overview
Description
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound characterized by its unique structural features, including a cyclobutyl group, a diazepane ring, and a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves a multi-step process:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with suitable electrophiles under controlled conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via alkylation reactions, often using cyclobutyl halides in the presence of strong bases.
Attachment of the Dimethoxyphenyl Moiety: This step involves the coupling of the diazepane intermediate with a dimethoxyphenyl derivative, typically through a palladium-catalyzed cross-coupling reaction.
Formation of the Prop-2-en-1-one Moiety: The final step involves the formation of the enone structure, which can be achieved through aldol condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the enone moiety, converting it to the corresponding alcohol.
Substitution: The diazepane ring and the phenyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the specific substitution, but often involve strong bases or acids, and sometimes catalysts like palladium or copper.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced enone derivatives.
Substitution: Various substituted diazepane and phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in synthetic and mechanistic studies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties, such as binding to specific receptors or enzymes. It could be a lead compound in the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It may be investigated for its efficacy in treating various conditions, depending on its biological activity.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or interacting with nucleic acids. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-phenyl-1,4-diazepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: Similar structure but with a phenyl group instead of a cyclobutyl group.
(E)-1-(4-cyclohexyl-1,4-diazepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
Uniqueness
The uniqueness of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one lies in its combination of a cyclobutyl group with a diazepane ring and a dimethoxyphenyl moiety. This specific arrangement of functional groups may confer unique chemical and biological properties not observed in similar compounds.
Properties
IUPAC Name |
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-24-18-9-7-16(15-19(18)25-2)8-10-20(23)22-12-4-11-21(13-14-22)17-5-3-6-17/h7-10,15,17H,3-6,11-14H2,1-2H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFRDCVJRDOMHX-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCCN(CC2)C3CCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCCN(CC2)C3CCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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